N,N-diethyl-3,4-dimethoxybenzamide
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Overview
Description
N,N-Diethyl-3,4-dimethoxybenzamide is a dimethoxybenzene.
Scientific Research Applications
1. Chemical Synthesis and Alternatives
N,N-diethyl-3,4-dimethoxybenzamide is utilized in chemical synthesis processes. For instance, van Otterlo et al. (2007) explored its use as a precursor in the synthesis of 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one. The study focused on using alternative substrates for conversion into this isochromenone due to the challenges in hydrolyzing the amide group of this compound (van Otterlo, Michael, & de Koning, 2007).
2. Insect Repellent Research
Research has also focused on the use of this compound in developing insect repellents. Corbel et al. (2009) investigated the molecular target site for DEET, a compound related to this compound, and its interactions with insecticides (Corbel et al., 2009).
3. Spectroscopic Applications
The compound has been used in studies involving NMR spectroscopy. Holík and Mannschreck (1979) investigated the rotational barriers in non-planar benzoyl compounds, including N,N-dimethyl and N,N-diethyl derivatives of 2,6-dimethoxybenzamide, using NMR spectroscopy (Holík & Mannschreck, 1979).
4. Pharmaceutical Research
In the pharmaceutical field, there's research into the synthesis and pharmacological properties of compounds related to this compound. Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which showed gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).
5. Glass-Forming Studies
Sangoro et al. (2011) investigated the rotational and translational diffusion in N,N,-diethyl-3-Methylbenzamide (DEET), a compound related to this compound, in glass-forming studies (Sangoro et al., 2011).
6. Polymerization Research
In the field of polymerization, Ishizone et al. (1993) studied the anionic block copolymerizations of derivatives, including N,N-diethyl-4-vinylbenzamide, indicating potential applications of similar compounds in polymer science (Ishizone, Hirao, & Nakahama, 1993).
Properties
CAS No. |
70946-18-8 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-8-11(16-3)12(9-10)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
ZQTJMIZZICSOBJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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